molecular formula C15H16N2O3S B1416838 4-(Methylsulfanyl)-2-(quinolin-2-ylformamido)butanoic acid CAS No. 170488-18-3

4-(Methylsulfanyl)-2-(quinolin-2-ylformamido)butanoic acid

Cat. No. B1416838
M. Wt: 304.4 g/mol
InChI Key: KOZNFOKLLSBCEU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(Methylsulfanyl)-2-(quinolin-2-ylformamido)butanoic acid, also known as QMF, is a chemical compound that has gained significant interest in scientific research due to its potential biological and pharmacological properties. QMF belongs to the class of quinoline-based compounds, which are known for their diverse biological activities.

Scientific Research Applications

Synthesis and Potential Applications

  • Synthesis of Antileukotrienic Agents : A study by Jampílek et al. (2004) focuses on the synthesis of compounds similar to 4-(Methylsulfanyl)-2-(quinolin-2-ylformamido)butanoic acid as potential antileukotrienic drugs. These compounds showed promise in inhibiting platelet aggregation induced by arachidonic acid.

  • Promotion of Quinoline Synthesis : Research by Shirini et al. (2014) introduced a novel Brønsted acidic ionic liquid that efficiently promotes the one-pot synthesis of quinoline polycyclic compounds, which is closely related to the chemical structure of 4-(Methylsulfanyl)-2-(quinolin-2-ylformamido)butanoic acid.

  • Applications in Enzymatic Enhancement : The synthesis of 4-(Methylsulfanyl)-2-(quinolin-2-ylformamido)butanoic acid derivatives and their effect on α-amylase activity are explored in a study by Abass (2007). Certain derivatives were found to enhance the enzymatic activity significantly.

  • Potential in Nonlinear Optical Materials : A study by Vanasundari et al. (2018) on similar butanoic acid derivatives suggests their potential as nonlinear optical materials due to their dipole moment and hyperpolarizability.

  • Potential in Antiviral Activities : The study by Luo et al. (2012) focuses on the synthesis of quinoline derivatives and their potential antiviral activity against Tobacco mosaic virus, indicating a potential research avenue for 4-(Methylsulfanyl)-2-(quinolin-2-ylformamido)butanoic acid.

  • Anticancer Activity : Research by El Rayes et al. (2019) on similar quinoxalin derivatives shows promising anticancer activity, suggesting potential cancer research applications for compounds like 4-(Methylsulfanyl)-2-(quinolin-2-ylformamido)butanoic acid.

properties

IUPAC Name

4-methylsulfanyl-2-(quinoline-2-carbonylamino)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O3S/c1-21-9-8-13(15(19)20)17-14(18)12-7-6-10-4-2-3-5-11(10)16-12/h2-7,13H,8-9H2,1H3,(H,17,18)(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOZNFOKLLSBCEU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCCC(C(=O)O)NC(=O)C1=NC2=CC=CC=C2C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Methylsulfanyl)-2-(quinolin-2-ylformamido)butanoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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